

A Technical Guide to 2-Ethynyl-6-methoxynaphthalene: Properties, Synthesis, and Potential Applications

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Compound of Interest

Compound Name: 2-Ethynyl-6-methoxynaphthalene

Cat. No.: B157083

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Ethynyl-6-methoxynaphthalene**. It includes detailed experimental protocols for its synthesis and characterization, and explores its potential applications in biomedical research, particularly in the context of targeted drug development.

Core Physical and Chemical Properties

2-Ethynyl-6-methoxynaphthalene is a substituted naphthalene derivative characterized by the presence of a reactive ethynyl group and a methoxy group. These functional groups make it a valuable building block in organic synthesis.^{[1][2]}

Physical Properties

The key physical properties of **2-Ethynyl-6-methoxynaphthalene** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ O	[1][3]
Molecular Weight	182.22 g/mol	[1][3]
Appearance	White to light yellow solid	[4]
Melting Point	110-114 °C	[4]
Boiling Point	313.2 °C at 760 mmHg (predicted)	[1]
CAS Number	129113-00-4	[1][3]

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of **2-Ethynyl-6-methoxynaphthalene**. The following table summarizes key spectral information.

Spectroscopic Technique	Key Data	Source
¹ H NMR	Data available on PubChem	[3]
¹³ C NMR	Data available on SpectraBase	[5]
Infrared (IR) Spectroscopy	Data available on PubChem	[3]
Mass Spectrometry (MS)	Data available on PubChem	[3]

Experimental Protocols

Synthesis of 2-Ethynyl-6-methoxynaphthalene via Sonogashira Coupling

A common and effective method for the synthesis of terminal alkynes from aryl halides is the Sonogashira coupling reaction.[6] This protocol outlines the synthesis of **2-Ethynyl-6-methoxynaphthalene** from 2-bromo-6-methoxynaphthalene.

Materials:

- 2-Bromo-6-methoxynaphthalene
- Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

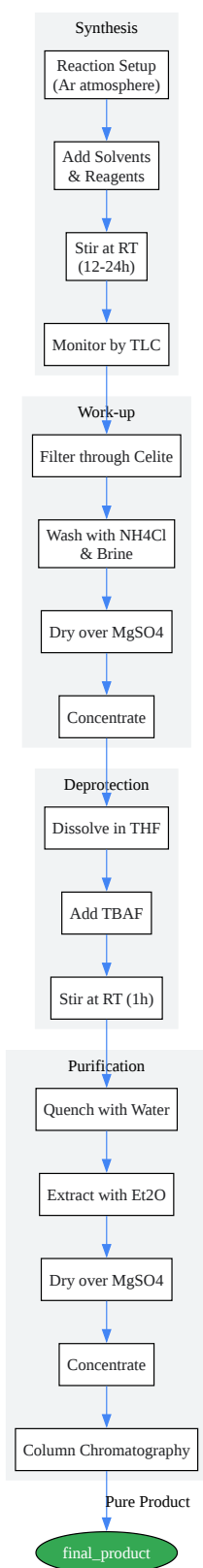
Procedure:

- **Reaction Setup:** To a dry, two-necked round-bottom flask under an argon atmosphere, add 2-bromo-6-methoxynaphthalene (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.03 eq), and CuI (0.05 eq).
- **Solvent and Reagent Addition:** Add anhydrous THF, followed by triethylamine (2.0 eq) and ethynyltrimethylsilane (1.5 eq).
- **Reaction:** Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH_4Cl solution and then with brine.

Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Deprotection: Dissolve the crude product in THF and treat with a 1 M solution of TBAF in THF (1.2 eq). Stir at room temperature for 1 hour.
- Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **2-Ethynyl-6-methoxynaphthalene**.

Experimental Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **2-Ethynyl-6-methoxynaphthalene**.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in an NMR tube.
- **Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Analysis:** Identify characteristic absorption bands, such as the $\text{C}\equiv\text{C-H}$ stretch of the terminal alkyne and C-O stretches of the methoxy group.

Mass Spectrometry (MS):

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Analysis:** Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
- **Data Interpretation:** Determine the molecular weight from the molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) and analyze the fragmentation pattern to confirm the structure.

Potential Applications in Drug Development

While direct biological studies on **2-Ethynyl-6-methoxynaphthalene** are limited in the public domain, its structural similarity to known bioactive molecules and the presence of a reactive ethynyl group suggest several potential applications in drug discovery and chemical biology.

Precursor for Bioactive Molecules

Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[7][8] Notably, the 6-methoxy-2-naphthyl moiety is a core component of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The ethynyl group can be further functionalized to synthesize a library of novel compounds for screening against various biological targets.

Role in Click Chemistry and Bioorthogonal Labeling

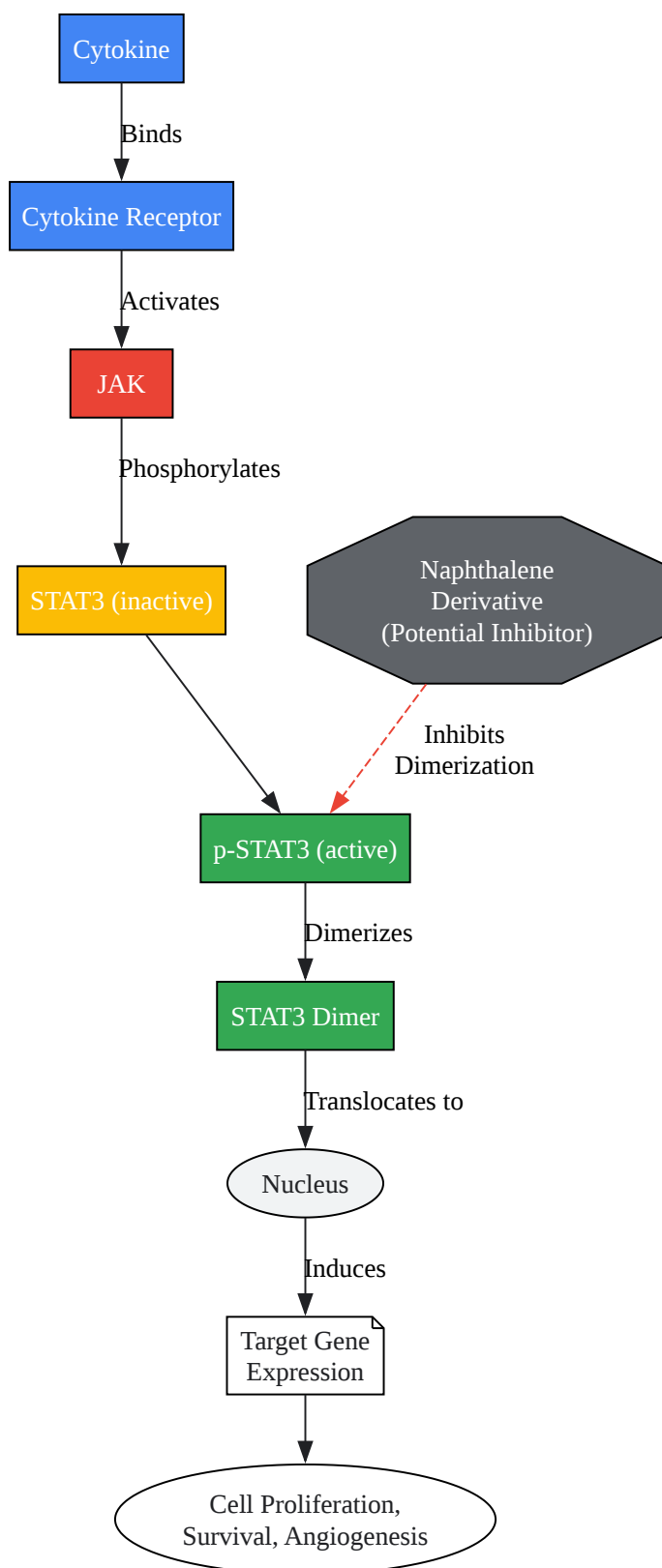
The terminal alkyne functionality makes **2-Ethynyl-6-methoxynaphthalene** a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[9][10] This highly efficient and specific reaction allows for the conjugation of the naphthalene core to other molecules, such as fluorescent dyes, affinity tags, or drug molecules. This has significant implications for:

- **Target Identification:** By attaching a fluorescent probe, the molecule can be used to visualize its localization within cells and identify its molecular targets.
- **Drug Delivery:** The naphthalene derivative could be "clicked" onto a targeting moiety (e.g., an antibody or peptide) to deliver it specifically to cancer cells.
- **Mechanism of Action Studies:** Bioorthogonal labeling can be used to track the metabolic fate and interactions of the compound in a biological system without perturbing its natural functions.

Potential as a STAT3 Signaling Pathway Inhibitor

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often overactive in various cancers, promoting tumor growth and metastasis.[7] Several naphthalene-based compounds have been identified as inhibitors of the STAT3 signaling pathway.[7] Given this precedent, **2-Ethynyl-6-methoxynaphthalene** and its derivatives represent a promising scaffold for the development of novel STAT3 inhibitors.

Simplified STAT3 Signaling Pathway

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Caption: Potential inhibition of the STAT3 signaling pathway by naphthalene derivatives.

Conclusion

2-Ethynyl-6-methoxynaphthalene is a versatile chemical entity with well-defined physical and spectral properties. Its synthesis is readily achievable through established organometallic coupling reactions. While its direct biological activity remains to be fully explored, its structural features, particularly the reactive alkyne, position it as a valuable tool for medicinal chemists and chemical biologists. Its potential as a precursor for novel therapeutics, especially in the realm of STAT3 inhibition, and its utility in bioorthogonal chemistry, warrant further investigation for the development of next-generation diagnostics and targeted therapies.

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